molecular formula C15H12Cl3NOS B6092010 2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide

2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B6092010
M. Wt: 360.7 g/mol
InChI Key: TZSQVXMBJHIPAC-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide is an organic compound characterized by the presence of chlorinated phenyl groups and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl mercaptan with 3,5-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chlorobenzyl mercaptan+3,5-dichloroacetyl chlorideThis compound\text{2-chlorobenzyl mercaptan} + \text{3,5-dichloroacetyl chloride} \rightarrow \text{this compound} 2-chlorobenzyl mercaptan+3,5-dichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorinated phenyl groups or to modify the sulfanyl linkage.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, modified sulfanyl compounds.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl groups and sulfanyl linkage allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide
  • 2-[(2,5-dichlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide
  • 2-[(2-methoxyphenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide

Uniqueness

2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide is unique due to its specific combination of chlorinated phenyl groups and sulfanyl linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-11-5-12(17)7-13(6-11)19-15(20)9-21-8-10-3-1-2-4-14(10)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSQVXMBJHIPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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